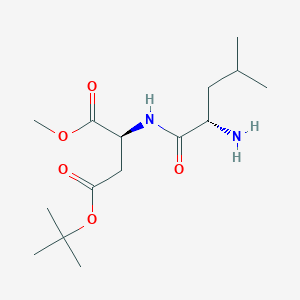
4-tert-Butyl 1-methyl L-leucyl-L-aspartate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-Butyl 1-methyl L-leucyl-L-aspartate is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of tert-butyl and methyl groups attached to the leucyl and aspartate moieties, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl 1-methyl L-leucyl-L-aspartate typically involves the protection of functional groups followed by coupling reactions. One common method includes the use of protecting groups such as tert-butyl (OtBu) for the carboxyl group and methyl for the amino group. The synthesis may involve multiple steps, including the protection of the amino acid residues, coupling of the protected amino acids, and subsequent deprotection to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield by optimizing reaction conditions such as temperature, pH, and solvent choice. The use of biocatalysts for selective deprotection of protecting groups is also explored to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-tert-Butyl 1-methyl L-leucyl-L-aspartate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .
Applications De Recherche Scientifique
4-tert-Butyl 1-methyl L-leucyl-L-aspartate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is studied for its potential role in protein engineering and enzyme catalysis.
Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-tert-Butyl 1-methyl L-leucyl-L-aspartate involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor for certain enzymes, influencing biochemical pathways. The presence of tert-butyl and methyl groups can affect its binding affinity and specificity towards target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzyloxycarbonyl-L-aspartic acid 4-tert-butyl ester 1-methyl ester
- 4-tert-Butyltoluene
- 1-Boc-4-AP
Uniqueness
4-tert-Butyl 1-methyl L-leucyl-L-aspartate is unique due to its specific combination of tert-butyl and methyl groups attached to leucyl and aspartate residues. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications .
Propriétés
Numéro CAS |
63327-58-2 |
|---|---|
Formule moléculaire |
C15H28N2O5 |
Poids moléculaire |
316.39 g/mol |
Nom IUPAC |
4-O-tert-butyl 1-O-methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]butanedioate |
InChI |
InChI=1S/C15H28N2O5/c1-9(2)7-10(16)13(19)17-11(14(20)21-6)8-12(18)22-15(3,4)5/h9-11H,7-8,16H2,1-6H3,(H,17,19)/t10-,11-/m0/s1 |
Clé InChI |
WXEACJBRTRENSU-QWRGUYRKSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)OC(C)(C)C)C(=O)OC)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC(=O)OC(C)(C)C)C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




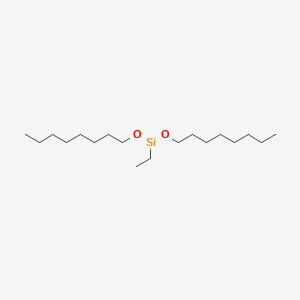
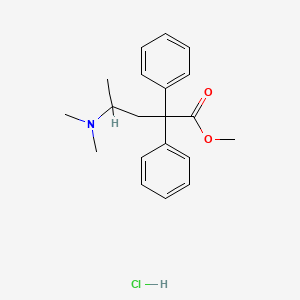
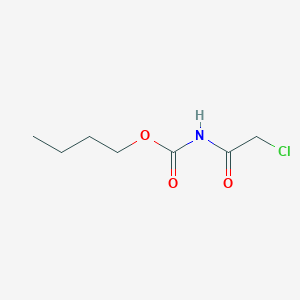
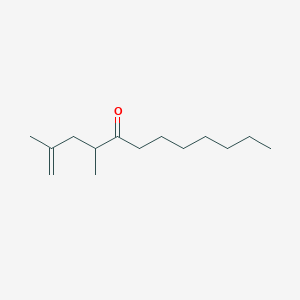
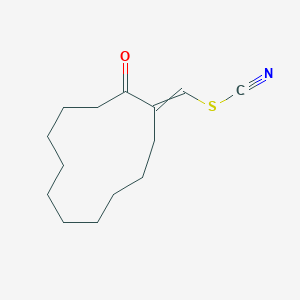
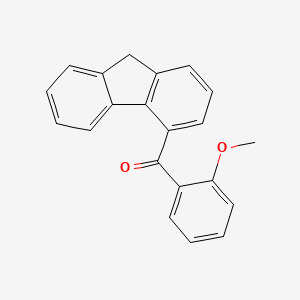
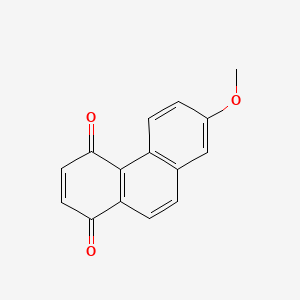
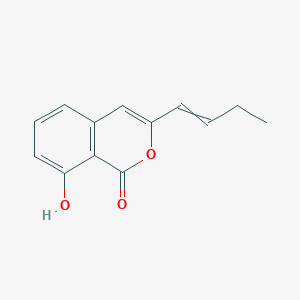
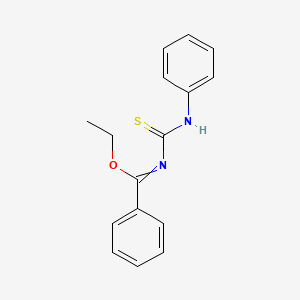
![Chloro[2-chloro-2-(1-hydroxycyclopentyl)ethenyl]mercury](/img/structure/B14503505.png)
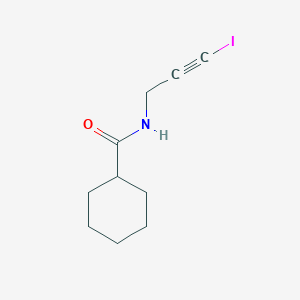
![3-[3-(Trifluoromethyl)phenyl]octahydropyrido[2,1-c][1,4]oxazin-3-ol](/img/structure/B14503521.png)
